BocNH-PEG3-CH2CH2NHMe
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Overview
Description
BocNH-PEG3-CH2CH2NHMe, also known as tert-butoxycarbonyl-amino-polyethylene glycol-3-ethylamine, is a linear heterobifunctional polyethylene glycol derivative. It contains a tert-butoxycarbonyl-protected amine group and a free secondary amine group. This compound is widely used in various fields due to its unique properties, such as increased solubility and stability, and reduced immunogenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG3-CH2CH2NHMe typically involves the following steps:
Protection of the amine group: The primary amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Polyethylene glycolation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Introduction of the secondary amine: The PEGylated intermediate is further reacted with ethylenediamine to introduce the secondary amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection of amine groups: Using large quantities of Boc anhydride and base.
Polyethylene glycolation in reactors: Ensuring uniform PEGylation.
Purification and quality control: Using techniques such as high-performance liquid chromatography (HPLC) to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
BocNH-PEG3-CH2CH2NHMe undergoes various chemical reactions, including:
Substitution reactions: The free secondary amine group can react with carboxyl groups or NHS esters to form amide bonds.
Deprotection reactions: The Boc-protected amine can be deprotected under mild acidic conditions to regenerate the free amine group.
Common Reagents and Conditions
Substitution reactions: Common reagents include carboxyl-containing compounds and NHS esters. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Deprotection reactions: Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild acidic conditions.
Major Products Formed
Amide bonds: Formed from substitution reactions with carboxyl groups or NHS esters.
Free amine: Formed from deprotection of the Boc group.
Scientific Research Applications
BocNH-PEG3-CH2CH2NHMe has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and reduce the immunogenicity of therapeutic agents.
Mechanism of Action
The mechanism of action of BocNH-PEG3-CH2CH2NHMe involves:
PEGylation: The polyethylene glycol (PEG) moiety increases solubility and stability, and reduces immunogenicity.
Crosslinking: The free secondary amine group can form covalent bonds with carboxyl groups or NHS esters, enabling the modification of proteins, peptides, and other materials.
Deprotection: The Boc-protected amine can be deprotected under mild acidic conditions to regenerate the free amine group, allowing further chemical modifications
Comparison with Similar Compounds
Similar Compounds
BocNH-PEG-NH2: A similar compound with a free primary amine group instead of a secondary amine group.
FmocNH-PEG3-CH2CH2NHMe: A compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of a Boc group.
BocNH-PEG3-CH2CH2NH2: A compound with a free primary amine group instead of a secondary amine group
Uniqueness
BocNH-PEG3-CH2CH2NHMe is unique due to its combination of a Boc-protected amine and a free secondary amine group. This allows for versatile chemical modifications and applications in various fields, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O5/c1-14(2,3)21-13(17)16-6-8-19-10-12-20-11-9-18-7-5-15-4/h15H,5-12H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERHDOXZCNYZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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